molecular formula C12H17N3O4S B14835558 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide

3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide

Cat. No.: B14835558
M. Wt: 299.35 g/mol
InChI Key: SBBBHFBLJVOQGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, including the formation of the picolinamide core and the subsequent introduction of the cyclopropoxy, dimethylamino, and methylsulfonamido groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamino group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylsulfonamido group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the picolinamide core, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

3-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O4S/c1-15(2)12(16)11-9(19-8-4-5-8)6-7-10(13-11)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

SBBBHFBLJVOQGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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